Cas no 52557-29-6 (1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,4-bis(hydroxymethyl)-1,7,9-trimethyl-,(1S,1aR,2R,5R,5aR,6S,8aS,9R,10aR)- (9CI))

1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,4-bis(hydroxymethyl)-1,7,9-trimethyl-,(1S,1aR,2R,5R,5aR,6S,8aS,9R,10aR)- (9CI) structure
52557-29-6 structure
Product Name:1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,4-bis(hydroxymethyl)-1,7,9-trimethyl-,(1S,1aR,2R,5R,5aR,6S,8aS,9R,10aR)- (9CI)
CAS-nummer:52557-29-6
MF:C20H28O6
MW:364.432726860046
CID:374929
PubChem ID:3085012
Update Time:2026-05-14

1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,4-bis(hydroxymethyl)-1,7,9-trimethyl-,(1S,1aR,2R,5R,5aR,6S,8aS,9R,10aR)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a, 6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,4-bis(hydroxymethyl)-1,7,9-tr imethyl-, [1S-(1alpha,1aalpha,2alpha,5beta,5abeta,6beta,8a
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,4-bis(hydroxymethyl)-1,7,9-trimethyl-,(1S,1aR,2R,5R,5aR,6S,8aS,9R,10aR)- (9CI)
    • AC1MJ3P2
    • DTXSID10966986
    • 52557-29-6
    • 5,5a,6-Trihydroxy-1,4-bis(hydroxymethyl)-1,7,9-trimethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-11-one
    • 1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-1,4-bis(hydroxymethyl)-1,7,9-trimethyl-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one (1S-(1a,1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
    • 16-Hydroxyingenol
    • 1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,4-bis(hydroxymethyl)-1,7,9-trimethyl-, (1S-(1a,1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
    • Inchi: InChI=1S/C20H28O6/c1-9-6-19-10(2)4-13-14(18(13,3)8-22)12(17(19)25)5-11(7-21)16(24)20(19,26)15(9)23/h5-6,10,12-16,21-24,26H,4,7-8H2,1-3H3/t10-,12+,13?,14?,15+,16-,18?,19+,20-/m1/s1
    • InChI-sleutel: AZXGMVPOGCUUJQ-KOUANQCISA-N
    • LACHT: CC1CC2C(C2(C)CO)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO

Berekende eigenschappen

  • Exacte massa: 364.188589
  • Monoisotopische massa: 364.188589
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 2
  • Complexiteit: 728
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: -1
  • Topologisch pooloppervlak: 118

Experimentele eigenschappen

  • Dichtheid: 1.41
  • Kookpunt: 573.5°Cat760mmHg
  • Vlampunt: 314.7°C
  • Brekindex: 1.646
  • PSA: 118.22000
  • LogboekP: -0.21240
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.